molecular formula C8H12N2OS B7899786 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol

1-Thiazol-5-ylmethyl-pyrrolidin-3-ol

Cat. No.: B7899786
M. Wt: 184.26 g/mol
InChI Key: ILMHVKMFIHYGJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol typically involves the reaction of thiazole derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of thiazole-5-carboxaldehyde and pyrrolidine-3-ol in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is unique due to its combined thiazole and pyrrolidine rings, which confer distinct chemical and biological properties.

Biological Activity

1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, its biological effects, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound features a thiazole ring linked to a pyrrolidine structure, which contributes to its unique chemical properties and biological activities. The thiazole moiety is known for its involvement in various pharmacological effects, including antimicrobial and anticancer activities.

The biological activity of this compound primarily arises from its ability to bind to specific enzymes and receptors, modulating various biochemical pathways. The compound's interaction with molecular targets can lead to alterations in signal transduction and metabolic processes.

Key Molecular Targets

  • Enzymes : The compound may inhibit or activate enzymes involved in disease pathways.
  • Receptors : Binding to specific receptors can influence cellular responses and therapeutic outcomes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study comparing various thiazole derivatives found that compounds with similar structures demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, the compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like Oxytetracycline .

Bacterial Strain MIC (µg/mL) Comparison with Oxytetracycline
Staphylococcus aureus7.88 times higher
Escherichia coli15.616 times higher
Pseudomonas aeruginosa15.616 times higher

Anticancer Activity

In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Compounds containing thiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiazole derivatives indicated that modifications in the thiazole ring significantly impact antibacterial potency. The best-performing compounds exhibited MIC values as low as 7.8 µg/mL against Gram-positive strains, showcasing the potential of this compound as a lead compound in antibiotic development .
  • Cytotoxicity Against Cancer Cells : In vitro tests have shown that certain thiazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also be explored for its potential anticancer activities .

Properties

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMHVKMFIHYGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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